molecular formula C8H20Cl2N2 B3000943 Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride CAS No. 10442-86-1

Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride

Cat. No.: B3000943
CAS No.: 10442-86-1
M. Wt: 215.16
InChI Key: SSXLIURTCFPLAV-UHFFFAOYSA-N
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Description

“Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride” is a chemical compound with the CAS Number: 10442-86-1 . It has a molecular weight of 215.17 and its IUPAC name is N-methyl-2-(piperidin-1-yl)ethan-1-amine dihydrochloride . It is stored at room temperature and comes in a powder form .


Synthesis Analysis

The synthesis of “Methyl[2-(piperidin-1-yl)ethyl]amine” can be achieved from 1-(2-Chloroethyl)-piperidine and Methylamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H18N2.2ClH/c1-9-5-8-10-6-3-2-4-7-10;;/h9H,2-8H2,1H3;2*1H . This indicates the presence of a piperidine ring in the structure.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride is used in the synthesis of pharmacologically active compounds. For instance, its derivatives have been evaluated as 5-HT1A partial agonists, which are relevant in treating neurological disorders (Dounay et al., 2009).

Studies on Heteroaromatic N-Oxides

Research involving this compound includes the study of aminolysis of esters of benzazole N-oxides and related quaternary salts. This research is significant in understanding the chemical behavior of esters and their interactions with amines like piperidine (Takahashi et al., 1973).

Synthesis and Glycosidase Inhibitory Study

The compound is involved in the synthesis of polyhydroxylated indolizidines as potential glycosidase inhibitors. This research contributes to the development of treatments for diseases related to enzyme malfunction (Baumann et al., 2008).

Analytical Chemistry Applications

This compound is also relevant in analytical chemistry, particularly in the analysis of primary and secondary aliphatic amines in water, highlighting its significance in environmental monitoring and safety (Sacher et al., 1997).

Anti-Aggregation Activity Study

Compounds derived from this compound have been studied for their anti-aggregation activity, important in researching treatments for diseases caused by cellular aggregation (Gurevich et al., 2020).

Conformational Analysis and Crystal Structure

The compound's derivatives are used in conformational analysis and crystal structure studies, aiding in the understanding of molecular shapes and structures in drug development (Ribet et al., 2005).

Synthesis and Biological Evaluation

This compound is involved in the synthesis of novel compounds with potential biological activities, such as anticancer properties (Sharma et al., 2014).

Pharmacological Characterization

Its derivatives have been characterized pharmacologically, particularly as antagonists for opioid receptors, suggesting its role in developing treatments for addiction and mood disorders (Grimwood et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

N-methyl-2-piperidin-1-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-9-5-8-10-6-3-2-4-7-10;;/h9H,2-8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXLIURTCFPLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCCCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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